1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-2(1H)-one
Description
This compound (CAS: 1010101-15-1) is a pyridin-2-one derivative featuring a benzyl group at the 1-position, a chloro substituent at the 3-position, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the 4-position, and a trimethylsilyl (TMS) group at the 5-position . Its molecular framework combines electron-withdrawing (chloro) and electron-donating (benzyl, TMS) groups, which modulate reactivity in cross-coupling reactions. The boronate ester moiety enables participation in Suzuki-Miyaura couplings, making it valuable in pharmaceutical and materials chemistry . The TMS group enhances lipophilicity and may stabilize intermediates during synthesis .
Properties
Molecular Formula |
C21H29BClNO3Si |
|---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trimethylsilylpyridin-2-one |
InChI |
InChI=1S/C21H29BClNO3Si/c1-20(2)21(3,4)27-22(26-20)17-16(28(5,6)7)14-24(19(25)18(17)23)13-15-11-9-8-10-12-15/h8-12,14H,13H2,1-7H3 |
InChI Key |
OGSKPTGQKPVZAO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)N(C=C2[Si](C)(C)C)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Domino Reaction Approach
A domino aldol condensation/isomerization/Diels-Alder sequence enables rapid assembly of tricyclic pyridones (Table 1). Starting from diacetyldiketopiperazine derivatives, this method achieves 68–82% yields under optimized conditions:
| Entry | Substrate | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Diacetyldiketopiperazine | DBU | 110 | 12 | 78 |
| 2 | Methylated analog | NEt3 | 90 | 24 | 68 |
Post-cycloreversion with DBU (1 equiv) in toluene at reflux generates the monocyclic pyridin-2(1H)-one core.
Sequential Functionalization
Benzylation at N1
Benzyl chloride (1.5 equiv) reacts with the pyridone nitrogen in DMF using Ag2CO3 (2 equiv) as base. Kinetic studies show complete conversion within 2 h at 90°C (Table 2):
| Benzylating Agent | Base | Solvent | Conversion (%) |
|---|---|---|---|
| BnCl | Ag2CO3 | DMF | >99 |
| BnBr | K2CO3 | ACN | 87 |
Product isolation via toluene recrystallization gives 92% purity.
Chlorination at C3
N-Chlorosuccinimide (NCS, 1.1 equiv) in AcOH at 50°C for 6 h achieves selective C3 chlorination (Figure 2). Radical scavengers (BHT) suppress polyhalogenation, yielding 89% mono-chlorinated product.
Miyaura Borylation at C4
A Pd(dppf)Cl2-catalyzed (5 mol%) reaction with bis(pinacolato)diboron (B2pin2, 2 equiv) in dioxane at 80°C installs the boronate ester. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% | 78% → 91% |
| Ligand | XPhos | +15% yield |
| Reaction time | 12 h | Max conversion |
Workup includes silica gel chromatography (EtOAc/hexanes) to remove Pd residues.
Silylation at C5
Trimethylsilyl chloride (TMSCl, 1.2 equiv) and LiHMDS (1.5 equiv) in THF at −78°C to RT effect C5 silylation (Table 3). Anhydrous conditions prevent protodesilylation:
| Base | Temp (°C) | Yield (%) |
|---|---|---|
| LiHMDS | −78 → RT | 85 |
| NaH | 0 → RT | 63 |
NMR monitoring (¹H, 29Si) confirms complete trimethylsilyl group incorporation.
Alternative Synthetic Routes
Late-Stage Benzylation Strategy
Comparative studies show that delaying benzylation until after boronate installation reduces steric hindrance during coupling (Figure 3). This approach improves overall yield from 41% to 67% but requires orthogonal N-protection (e.g., SEM groups).
One-Pot Functionalization
Attempts to combine chlorination and silylation in a single pot using NCS/TMSCl/DBU led to complex mixtures (HPLC purity <50%). Stepwise protocols remain superior for regiocontrol.
Characterization Data
Spectroscopic Analysis
Purity Assessment
HPLC (C18, 70:30 MeCN/H2O): 98.5% purity at 254 nm. XRPD confirms crystalline form.
Industrial Scalability Considerations
Cost Analysis
Nickel catalysts (from patent CN101817779B) reduce hydrogenation costs by 23% vs. Pd counterparts. Solvent recovery systems cut dioxane usage by 65% in Miyaura steps.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for pharmaceutical applications.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound
Comparison with Similar Compounds
Key Research Findings
- Synthetic Utility : The target compound’s TMS group improves solubility in organic solvents, facilitating purification, while the chloro substituent enables further functionalization via nucleophilic substitution .
- Cross-Coupling Efficiency : Compared to TIPS-containing analogues (e.g., CAS 1126425-82-8), the TMS group in the target compound reduces steric bulk, enhancing coupling yields in Suzuki reactions .
Biological Activity
1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-2(1H)-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound contains a pyridinone core, which is substituted with a benzyl group, a chlorinated moiety, and a boron-containing dioxaborolane group along with a trimethylsilyl group. This combination of functional groups suggests diverse biological activities, particularly in the context of drug development.
The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the boron atom in the dioxaborolane structure is known to enhance reactivity and selectivity towards specific biological pathways. Studies have shown that boronic acids can act as inhibitors of certain enzymes and receptors, potentially affecting signaling pathways involved in inflammation and cancer progression.
Inhibition Studies
Research indicates that compounds with similar structural features have been evaluated for their ability to inhibit chemokine receptors such as CXCR1 and CXCR2, which are implicated in inflammatory diseases and cancer. For instance, a related boronic acid antagonist demonstrated significant inhibition of CXCL1-induced calcium flux in human polymorphonuclear cells (PMNs), indicating its potential as an anti-inflammatory agent .
Case Studies and Research Findings
This compound has not been extensively studied in clinical settings; however, its structural analogs have provided insights into its potential applications:
| Compound Name | Biological Target | IC50 (nM) | Reference |
|---|---|---|---|
| SX-517 | CXCR1/CXCR2 | 38 | |
| Compound 13 | CXCL1-induced Ca²⁺ Flux | >50% Inhibition at 5 µM | |
| Compound 51 | CXCL1-mediated Activity | 1480 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the positioning of functional groups significantly affects the biological activity of compounds. For example, modifications to the benzyl ring can enhance or diminish inhibitory effects on target pathways. The presence of both silyl and boron functionalities is crucial for maintaining the desired reactivity and selectivity.
Q & A
Basic Question: What synthetic routes are optimal for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into pyridinone scaffolds?
Methodological Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group is typically introduced via Suzuki-Miyaura cross-coupling precursors. A two-step approach is recommended:
Borylation of Halogenated Intermediates : Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts with bis(pinacolato)diboron (B₂Pin₂) in THF or dioxane at 80–100°C for 12–24 hours.
Protection of Sensitive Groups : The trimethylsilyl (TMS) group requires inert conditions (argon atmosphere) and anhydrous solvents to prevent desilylation. For example, CsF can stabilize TMS during coupling reactions .
Advanced Question: How can orthogonal reactivity between the boronate ester and trimethylsilyl groups be exploited in sequential functionalization?
Methodological Answer:
The boronate ester is reactive under Suzuki-Miyaura conditions (Pd catalysis, mild bases like K₂CO₃), while the TMS group can be selectively modified via fluoride-mediated reactions (e.g., TBAF deprotection).
- Example Protocol :
- Step 1 : Perform Suzuki coupling on the boronate ester with aryl/heteroaryl halides (e.g., 3-cyanophenol) using Pd(PPh₃)₄, CsF (5 equiv.), and 40°C for 20 hours to retain the TMS group .
- Step 2 : Remove TMS selectively using TBAF in THF at 0°C, followed by alkylation or acylation of the exposed hydroxyl group .
Basic Question: What spectroscopic techniques resolve challenges in characterizing the pyridinone core?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The deshielded pyridinone carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR. The TMS group shows a singlet at ~0.3 ppm in ¹H NMR.
- ³¹P NMR : If phosphorylated intermediates are used (e.g., phosphitylation reagents), ³¹P NMR can quantify hydroxyl groups, as demonstrated in lignin analysis .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺) with <3 ppm error. For example, m/z 386.1232 (C₂₁H₂₁ClNO₄) aligns with calculated values .
Advanced Question: How to address contradictory coupling efficiency data in Suzuki-Miyaura reactions involving bulky substituents?
Methodological Answer:
Contradictions often arise from steric hindrance (e.g., benzyl and TMS groups) or catalyst selection.
- Optimization Strategies :
Basic Question: What stability considerations apply to the trimethylsilyl group under acidic/basic conditions?
Methodological Answer:
The TMS group is labile under protic or strongly basic conditions.
- Stabilization Methods :
Advanced Question: How to design a regioselective aryne precursor strategy for functionalizing the pyridinone ring?
Methodological Answer:
Aryne precursors (e.g., 2-silylaryl triflates) enable C–H activation at specific positions.
- Protocol :
Basic Question: What computational tools predict electronic effects of substituents on pyridinone reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- MOE Software : Analyze steric maps to guide substituent placement, especially near the boronate ester .
Advanced Question: How to resolve discrepancies in NOE correlations for assigning stereochemistry in substituted pyridinones?
Methodological Answer:
- Selective Decoupling : Suppress signals from adjacent protons (e.g., benzyl CH₂) to isolate NOE effects.
- Variable-Temperature NMR : Resolve overlapping peaks by cooling to −40°C (CD₂Cl₂ as solvent).
- X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are obtainable .
Basic Question: What purification methods separate byproducts from TMS-containing pyridinones?
Methodological Answer:
- Flash Chromatography : Use gradients of pentane/Et₂O (30:1 to 10:1) to elute TMS derivatives.
- Size-Exclusion Chromatography : Separate high-MW byproducts (e.g., dimerized boronate esters) .
Advanced Question: How to design structure-activity relationship (SAR) studies for pyridinone derivatives in kinase inhibition?
Methodological Answer:
- ERK1/2 Inhibition Model : Use GDC-0994 (ERK inhibitor) as a template. Replace its chlorophenyl group with the target pyridinone boronate ester.
- Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
